molecular formula C21H23ClN4O4S B2750069 (Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride CAS No. 1322017-24-2

(Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride

Cat. No.: B2750069
CAS No.: 1322017-24-2
M. Wt: 462.95
InChI Key: UQFMHQZZAXAZLH-AVHZNCSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C21H23ClN4O4S and its molecular weight is 462.95. The purity is usually 95%.
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Scientific Research Applications

Recognition and Transfer of Compounds

Research by Sawada et al. (2000) discusses the self-assembled aggregates of a new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer, demonstrating selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This study highlights the potential of similar compounds in selective substance recognition and solubility transition applications, which could be critical in drug delivery systems and chemical separation processes (Sawada et al., 2000).

Polymer Applications

Sobolčiak et al. (2013) synthesized a novel cationic polymer that can switch from a cationic to zwitterionic form upon irradiation with light. This transformation allows for the condensation and release of double-strand DNA and alters the antibacterial activity to a non-toxic character. Such polymers, with functionalities similar to the queried compound, could be used in controlled drug release, gene therapy, and as antimicrobial surfaces (Sobolčiak et al., 2013).

Heterocyclic Compound Synthesis

Abass et al. (2013) explored the synthesis of new 3-heterocyclic quinolinones using a compound with structural similarities, showcasing the potential of such molecules in creating novel heterocyclic compounds. This indicates the potential use of the queried compound in synthetic organic chemistry and drug discovery, contributing to the development of new therapeutic agents with varied biological activities (Abass et al., 2013).

Antimicrobial and Anticancer Evaluation

Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated them for their in vitro antimicrobial and anticancer potentials. The study found specific compounds with significant activity, underlining the importance of structural features like those in the queried compound for antimicrobial and anticancer applications. This suggests that modifications and studies on similar compounds could lead to the discovery of new potent antimicrobial and anticancer agents (Deep et al., 2016).

Properties

IUPAC Name

(Z)-N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S.ClH/c1-23(2)12-13-24(21-22-18-10-9-17(29-3)14-19(18)30-21)20(26)11-6-15-4-7-16(8-5-15)25(27)28;/h4-11,14H,12-13H2,1-3H3;1H/b11-6-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFMHQZZAXAZLH-AVHZNCSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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